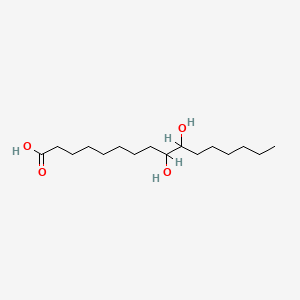

9,10-Dihydroxypalmitic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,10-Dihydroxypalmitic acid is a hydroxy fatty acid with significant importance in various industries, including food, chemical, and cosmetics. This compound is characterized by the presence of two hydroxyl groups at the 9th and 10th carbon positions of a hexadecanoic acid chain. Hydroxy fatty acids like 9,10-dihydroxyhexadecanoic acid are used as starting materials for the synthesis of polymers and as additives in the manufacture of lubricants, emulsifiers, and stabilizers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dihydroxyhexadecanoic acid can be achieved through enzymatic routes using recombinant Escherichia coli. This method involves the heterologous expression of fatty acid hydroxylating enzymes such as fatty acid desaturase from Saccharomyces cerevisiae, epoxide hydrolase from Caenorhabditis elegans, and epoxygenase from Stokasia laevis. The genes for these enzymes are codon-optimized, synthesized, and cloned into a pET 28a (+) vector. The culture conditions for the induction of these proteins in E. coli are optimized in shake flasks. The induced cell lysates are used in combination with the trans-supply of hexadecanoic acid and 9-hexadecenoic acid, followed by product profiling by gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods: Currently, the industrial production of 9,10-dihydroxyhexadecanoic acid is primarily through organic synthesis. the enzymatic route using cell conversion strategies is being explored as a more sustainable and efficient method .

Analyse Des Réactions Chimiques

Types of Reactions: 9,10-Dihydroxypalmitic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve hydrogenation processes.

Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives like 9,10-dibromohexadecanoic acid.

Major Products: The major products formed from these reactions include adipic acid, palmitic acid, and various substituted derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Polymer Precursor

9,10-Dihydroxypalmitic acid serves as a precursor for synthesizing polymers and other complex molecules. Its unique structure allows for enhanced reactivity in chemical reactions, making it valuable in producing biodegradable plastics and other materials. This compound's hydroxyl groups facilitate reactions such as esterification and polymerization, leading to the development of aliphatic polyesters that are environmentally friendly and sustainable .

Biological Research

Fatty Acid Metabolism

In biological studies, this compound is significant for understanding fatty acid metabolism and enzyme activity. It is involved in the biosynthesis of cutin, a major biopolyester found in plant cuticles. Research has shown that this compound can be utilized to study the intermolecular interactions of fatty acids in confined phases, such as self-assembled layers .

Nanoparticle Formation

Recent studies have also explored the formation of nanoparticles from this compound combined with pectin. These nanoparticles, termed "cutinsomes," exhibit a lipid core surrounded by a pectin shell, demonstrating potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents . The self-assembly process can be monitored using techniques like UV-Vis spectroscopy and transmission electron microscopy (TEM), providing insights into their structural characteristics .

Medical Applications

Drug Delivery Systems

Ongoing research is investigating the use of this compound in developing biodegradable polymers for drug delivery systems. The compound's properties allow it to form micelles or nanoparticles that can encapsulate drugs and release them in a controlled manner. This application is particularly promising for enhancing the bioavailability of poorly soluble drugs .

Industrial Applications

Emulsifiers and Lubricants

In industrial settings, this compound is utilized as an emulsifier and stabilizer in food products and cosmetics. Its ability to enhance the stability of emulsions makes it valuable in formulating creams and lotions. Additionally, it is used in producing lubricants due to its favorable viscosity characteristics and low toxicity .

Mécanisme D'action

The mechanism of action of 9,10-dihydroxyhexadecanoic acid involves its interaction with specific enzymes and molecular pathways. For instance, the compound is produced through the action of fatty acid desaturase, epoxide hydrolase, and epoxygenase enzymes. These enzymes catalyze the hydroxylation of hexadecanoic acid, resulting in the formation of 9,10-dihydroxyhexadecanoic acid . The compound’s effects are mediated through its incorporation into various biochemical pathways, influencing the synthesis of polymers and other complex molecules .

Comparaison Avec Des Composés Similaires

- 9,10-Dibromohexadecanoic acid

- Palmitelaidic acid

- Suberic acid

Comparison: 9,10-Dihydroxypalmitic acid is unique due to the presence of two hydroxyl groups at specific positions on the fatty acid chain. This structural feature imparts distinct chemical properties, making it a valuable precursor for the synthesis of various polymers and derivatives. Compared to similar compounds, 9,10-dihydroxyhexadecanoic acid offers enhanced reactivity and versatility in chemical reactions .

Propriétés

Numéro CAS |

29242-09-9 |

|---|---|

Formule moléculaire |

C16H32O4 |

Poids moléculaire |

288.42 g/mol |

Nom IUPAC |

9,10-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |

Clé InChI |

MHWBJDVXYSGJET-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(CCCCCCCC(=O)O)O)O |

SMILES canonique |

CCCCCCC(C(CCCCCCCC(=O)O)O)O |

Synonymes |

9,10-dihydroxypalmitic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.